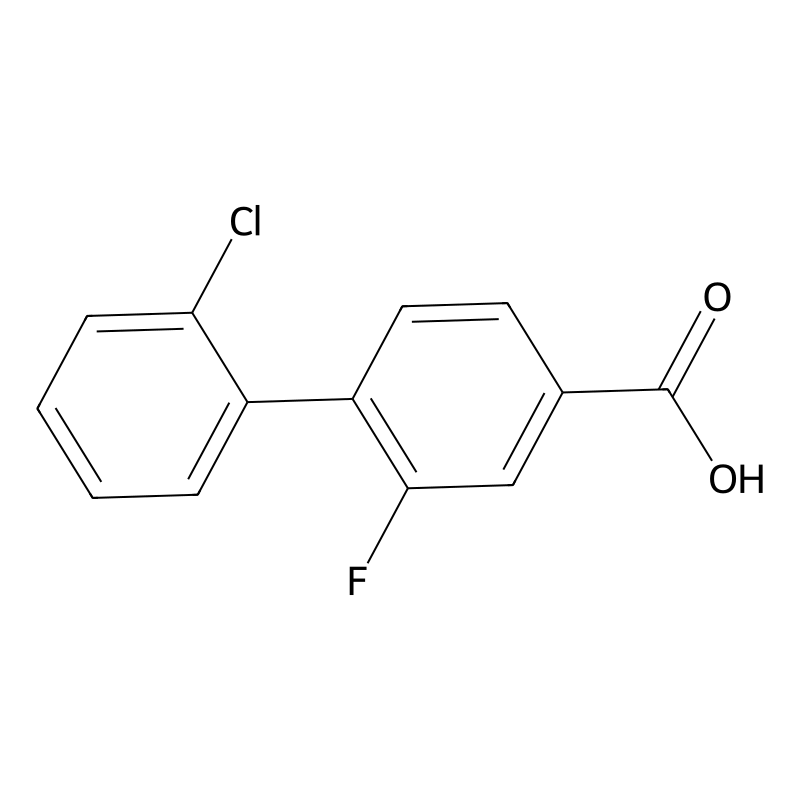4-(2-Chlorophenyl)-3-fluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(2-Chlorophenyl)-3-fluorobenzoic acid is an organic compound classified as a biphenyl carboxylic acid. This compound features a biphenyl structure with a chlorine atom at the 2-position and a fluorine atom at the 3-position, alongside a carboxylic acid functional group at the 4-position. Its molecular formula is C13H8ClFCO2, and it is characterized by its unique electronic properties due to the presence of halogen substituents, which influence its reactivity and biological activity.
- Substitution Reactions: The chlorine and fluorine atoms can be replaced by various nucleophiles or electrophiles, allowing for the introduction of different functional groups.
- Oxidation and Reduction: The carboxylic acid group can be oxidized to yield derivatives such as esters or reduced to form alcohols.
- Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions with other aromatic compounds, often facilitated by palladium catalysts.
Common reagents used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions.
Research indicates that 4-(2-Chlorophenyl)-3-fluorobenzoic acid exhibits various biological activities, particularly in pharmacological contexts. It has been studied for its potential as an inhibitor in biochemical assays and its interactions with specific enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially leading to therapeutic applications in treating various diseases.
The synthesis of 4-(2-Chlorophenyl)-3-fluorobenzoic acid can be achieved through several methods:
- Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base, typically under solvent conditions like toluene or ethanol at elevated temperatures (80°C to 120°C).
- Vilsmeier-Haack Reaction: This approach utilizes m-chloroaniline as a starting material, where amino protection is followed by formylation to yield the desired carboxylic acid.
- Hydrazone Formation: Derivatives can also be synthesized through hydrazone formation from 4-fluorobenzoic acid hydrazide, which has been evaluated for antimicrobial properties.
4-(2-Chlorophenyl)-3-fluorobenzoic acid has several applications across different fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
- Biology: The compound is utilized in enzyme interaction studies and as a potential inhibitor in biochemical assays.
- Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug synthesis and its effects on biological pathways.
- Industry: It finds use in producing specialty chemicals with specific properties.
Studies have shown that 4-(2-Chlorophenyl)-3-fluorobenzoic acid interacts with various molecular targets, including enzymes and receptors. The halogen substituents enhance its specificity and binding affinity, which may lead to modulation of biochemical pathways. These interactions are critical for understanding its potential therapeutic effects and guiding further research into its applications.
Several compounds share structural similarities with 4-(2-Chlorophenyl)-3-fluorobenzoic acid. Here are some notable examples:
Each of these compounds exhibits unique properties due to variations in their substitution patterns, influencing their chemical behavior and biological activity. The distinct arrangement of halogens in 4-(2-Chlorophenyl)-3-fluorobenzoic acid contributes to its specific reactivity and potential applications in medicinal chemistry.








